1-Chloro-4-(4-chlorobut-2-ynoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene is an organic compound with the molecular formula C10H8Cl2O It is a derivative of benzene, featuring a chloro group and a chlorobut-2-ynoxy substituent
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene typically involves the reaction of 4-chlorobut-2-yne with 1-chloro-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene involves its interaction with specific molecular targets. The chloro and chlorobut-2-ynoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are conducted to elucidate the pathways involved and to identify the key molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(4-chlorobutyl)benzene: This compound has a similar structure but lacks the alkyne functionality, resulting in different reactivity and applications.
1-Chloro-4-(4-chlorobut-2-enoxy)benzene:
1-Chloro-4-(4-chlorobutoxy)benzene: The absence of unsaturation in the butyl chain affects its stability and reactivity.
The uniqueness of this compound lies in its combination of chloro and alkyne functionalities, which provide distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4200-22-0 |
---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
1-chloro-4-(4-chlorobut-2-ynoxy)benzene |
InChI |
InChI=1S/C10H8Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,7-8H2 |
InChI-Schlüssel |
YOAAPUDCZSVINW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC#CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.